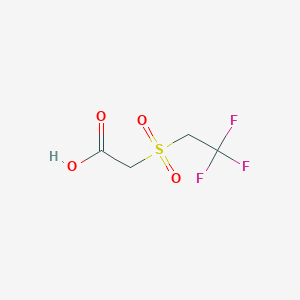

2-(2,2,2-Trifluoroethanesulfonyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,2,2-Trifluoroethanesulfonyl)acetic acid is a chemical compound that is related to trifluoromethanesulfonic acid and its derivatives. These compounds are known for their strong acidity and ability to act as catalysts in various organic reactions. The trifluoromethanesulfonate group, often referred to as triflate, is a common motif in these molecules and is known for its high stability and reactivity in organic synthesis 10.

Synthesis Analysis

The synthesis of compounds related to 2-(2,2,2-Trifluoroethanesulfonyl)acetic acid often involves the use of trifluoromethanesulfonic acid or its anhydrides as key reagents. For example, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, leading to the formation of complex organic structures . Additionally, trifluoromethanesulfonic acid can promote the Dakin–West reaction, which is an efficient method for synthesizing β-acetamido ketones . These reactions highlight the versatility of trifluoromethanesulfonic acid derivatives in synthesizing a wide range of organic compounds.

Molecular Structure Analysis

The molecular structure of trifluoromethanesulfonic acid derivatives is characterized by the presence of a trifluoromethyl group attached to a sulfonyl group. This structure imparts unique physical and chemical properties to the molecule. For instance, the trifluoromethyl group is highly electronegative, which enhances the acidity of the sulfonic acid group. The molecular structures of these compounds have been studied using various spectroscopic methods, revealing insights into their reactivity and stability .

Chemical Reactions Analysis

Trifluoromethanesulfonic acid and its derivatives participate in a variety of chemical reactions. They have been used as catalysts in acylation reactions, isomerizations, and the formation of carbon-carbon and carbon-heteroatom bonds 10. The triflate group itself is a good leaving group, which facilitates nucleophilic substitution reactions. For example, alkyl 2,2,2-trifluoroethanesulfonates can undergo reactions with nucleophiles in aqueous media, leading to the formation of various products including amides and ketene dithioacetals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,2,2-Trifluoroethanesulfonyl)acetic acid derivatives are influenced by the trifluoromethyl and sulfonyl groups. These compounds are generally strong acids, capable of complete dissociation in basic solvents . Their strong acidity and stability make them suitable for use in non-aqueous solvents and for promoting a wide range of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group also affects the reactivity of these compounds, making them useful in various organic synthesis applications 10.

properties

IUPAC Name |

2-(2,2,2-trifluoroethylsulfonyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O4S/c5-4(6,7)2-12(10,11)1-3(8)9/h1-2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIULQBJUTSDMEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)(=O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608879 |

Source

|

| Record name | (2,2,2-Trifluoroethanesulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,2-Trifluoroethanesulfonyl)acetic acid | |

CAS RN |

57008-25-0 |

Source

|

| Record name | (2,2,2-Trifluoroethanesulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)